![molecular formula C11H10 B13804525 Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 65754-71-4](/img/structure/B13804525.png)
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a polycyclic hydrocarbon with the molecular formula C₁₁H₁₀ . It is characterized by a unique bicyclic structure that includes five double bonds, making it an interesting subject of study in organic chemistry. The compound is also known for its resonance stability and aromaticity, which are significant in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of linear polyenes or the dehydrogenation of saturated bicyclic compounds . One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the Diels-Alder reaction and other cyclization methods makes it feasible for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and resonance effects in polycyclic systems.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a scaffold in drug design due to its stable bicyclic structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its ability to participate in various chemical reactions due to its multiple double bonds and resonance stability. The compound can interact with different molecular targets, including enzymes and receptors, through mechanisms such as binding and catalysis. The pathways involved often depend on the specific functional groups introduced during chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.1]non-1,3,5-triene: Another polycyclic hydrocarbon with a similar bicyclic structure but fewer double bonds.
Bicyclo[6.3.1]dodeca-1,3,5,7,9-pentaene: A larger bicyclic compound with additional carbon atoms in the ring structure.
Uniqueness
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of double bonds and the resulting resonance stability. This makes it particularly interesting for studying aromaticity and for applications in materials science and drug design .
Eigenschaften
CAS-Nummer |
65754-71-4 |
|---|---|
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
bicyclo[5.3.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H10/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-8H,9H2 |
InChI-Schlüssel |
PVDVWMOTLDWVRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC1=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


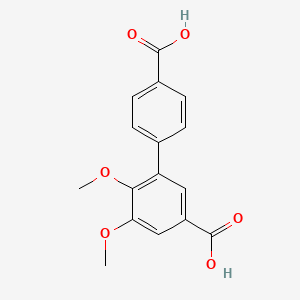
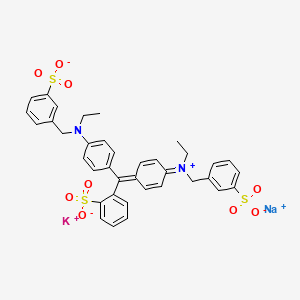
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
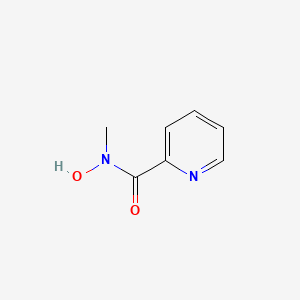
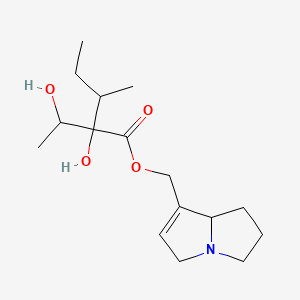
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
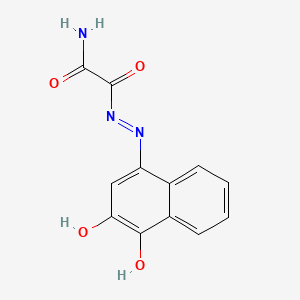
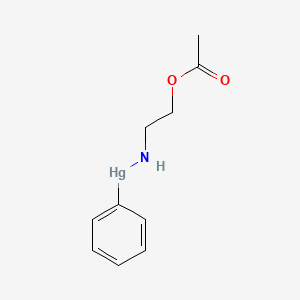
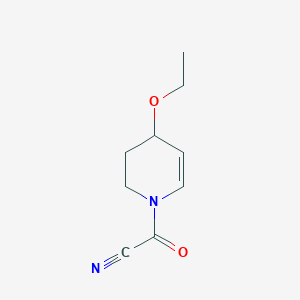
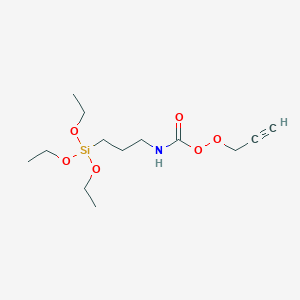
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
